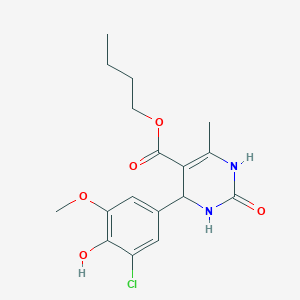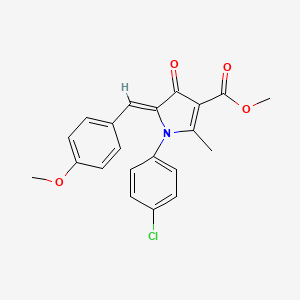![molecular formula C29H23NO2 B5202752 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5202752.png)
4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as BDAD, is a chemical compound with potential applications in scientific research. BDAD is a cyclic imide derivative that has been synthesized through various methods and has shown promising results in its mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is not fully understood, but it is believed to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione may also inhibit the activity of other enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have a variety of biochemical and physiological effects. 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes involved in programmed cell death. Additionally, 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to inhibit the activity of the NF-κB pathway, a signaling pathway involved in inflammation and cell survival. 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been shown to have anti-oxidant properties, which may protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several advantages for lab experiments, including its potential applications in cancer research and its ability to induce apoptosis in cancer cells. However, 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several limitations, including its low yield from synthesis methods and its potential toxicity to non-cancerous cells.
Future Directions
There are several future directions for research on 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One direction is to optimize the synthesis method to increase the yield of 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. Another direction is to investigate the potential of 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in combination with other anti-cancer drugs. Additionally, research could focus on the potential applications of 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in the treatment of inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione and its potential side effects.
In conclusion, 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a promising compound with potential applications in scientific research. 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been synthesized through various methods and has shown promising results in its mechanism of action and biochemical effects. Future research on 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione could lead to the development of new treatments for cancer and inflammatory diseases.
Synthesis Methods
4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been synthesized through various methods, including the condensation of 4-benzylphthalic anhydride and diphenylmethane with ammonium acetate, and the reaction of 4-benzylphthalic anhydride with diphenylmethane in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione from these methods ranges from 50-70%.
Scientific Research Applications
4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has potential applications in scientific research, particularly in the field of cancer research. 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to inhibit the growth of various cancer cell lines, including lung, colon, and breast cancer cells. 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
10-benzhydrylidene-4-benzyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO2/c31-28-26-22-16-17-23(27(26)29(32)30(28)18-19-10-4-1-5-11-19)25(22)24(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22-23,26-27H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVMVLUBYGJINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C4C=CC(C3C2=O)C4=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride](/img/structure/B5202678.png)


![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![2-chloro-N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5202718.png)
![{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)
![2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202732.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide](/img/structure/B5202754.png)
![1-benzyl-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202761.png)